molecular formula C17H21N5O5S2 B2636666 4-methyl-3-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}sulfonyl)-4H-1,2,4-triazole CAS No. 2034488-48-5

4-methyl-3-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}sulfonyl)-4H-1,2,4-triazole

Cat. No.: B2636666
CAS No.: 2034488-48-5
M. Wt: 439.51
InChI Key: VKPBHOUICGXTOJ-UHFFFAOYSA-N
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Description

4-methyl-3-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}sulfonyl)-4H-1,2,4-triazole is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a pyrrolidine sulfonyl group, and an azetidinyl moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Scientific Research Applications

4-methyl-3-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}sulfonyl)-4H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: The compound is explored for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as a precursor for other complex molecules.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}sulfonyl)-4H-1,2,4-triazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Introduction of the Pyrrolidine Sulfonyl Group: This step involves the sulfonylation of a pyrrolidine derivative using sulfonyl chlorides in the presence of a base such as triethylamine.

    Azetidinyl Group Formation: The azetidinyl group can be introduced through a cyclization reaction involving appropriate precursors, such as β-lactams, under controlled conditions.

    Coupling Reactions: The final step involves coupling the triazole ring with the pyrrolidine sulfonyl and azetidinyl groups using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}sulfonyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the functional groups, potentially altering the biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the triazole ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, DCC.

    Bases: Triethylamine, sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-3-(pyrrolidine-1-sulfonyl)aniline: Shares the pyrrolidine sulfonyl group but lacks the triazole and azetidinyl moieties.

    1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole: Contains a triazole ring but differs in other substituents.

Uniqueness

4-methyl-3-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azetidin-3-yl}sulfonyl)-4H-1,2,4-triazole is unique due to its combination of a triazole ring, pyrrolidine sulfonyl group, and azetidinyl moiety. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O5S2/c1-20-12-18-19-17(20)28(24,25)15-10-21(11-15)16(23)13-4-6-14(7-5-13)29(26,27)22-8-2-3-9-22/h4-7,12,15H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPBHOUICGXTOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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